1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Vue d'ensemble

Description

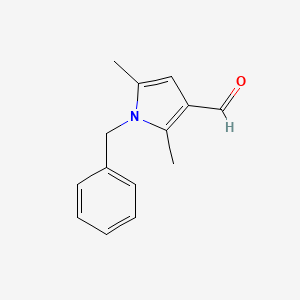

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C14H15NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylpyrrole with benzyl chloride in the presence of a base, followed by formylation using a Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide). The reaction conditions typically include:

Temperature: Room temperature to reflux conditions.

Solvent: Common solvents include dichloromethane or chloroform.

Catalysts: Bases such as triethylamine or pyridine.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been investigated for its potential as a pharmacophore in drug development. Its structure allows for interactions with biological targets, making it a candidate for treatments aimed at neurological disorders and cancer.

Case Studies

- Antitubercular Activity : Research has shown that derivatives of 2,5-dimethylpyrrole compounds exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis). A study identified key functional groups necessary for antitubercular activity, highlighting the importance of the pyrrole scaffold in developing new treatments for multidrug-resistant tuberculosis strains .

- Neurological Disorders : The compound's ability to modulate enzyme activity suggests potential applications in treating neurological conditions. Its interactions with protein hydrophobic pockets enhance its efficacy as a drug candidate.

Biological Studies

The compound serves as a valuable probe in biochemical assays to study enzyme interactions and receptor binding. Its aldehyde functional group allows it to form covalent bonds with nucleophilic residues in enzymes, which can lead to various biological effects.

Research Findings

- Enzyme Interaction Studies : The aldehyde group’s reactivity has been exploited to study enzyme mechanisms and develop inhibitors targeting specific pathways.

- Cytotoxicity Profiles : Selected derivatives have shown promising cytotoxicity profiles against human pulmonary fibroblasts and murine macrophages, indicating their potential use in cancer therapy .

Material Science

In material science, this compound is being explored for its unique electronic properties, making it suitable for applications in organic electronics.

Potential Applications

| Application Area | Specific Uses |

|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Enhancing light emission efficiency |

| Organic Photovoltaics (OPVs) | Improving energy conversion efficiency |

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the reaction of 2-benzylpyrrole with appropriate aldehydes or carboxylic acids under controlled conditions. Various synthetic methods have been developed to optimize yield and purity.

Common Reactions

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : It can also be reduced to alcohols using reducing agents like sodium borohydride.

Mécanisme D'action

The mechanism of action of 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary widely and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.

2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the benzyl group, making it less bulky and potentially less reactive in certain contexts.

Uniqueness: 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the benzyl and aldehyde functional groups, which confer distinct reactivity and potential for derivatization. This makes it a valuable intermediate in organic synthesis and a candidate for further exploration in various research fields.

Activité Biologique

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with a unique structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅NO

- Molecular Weight : 213.27 g/mol

- Functional Groups : The compound features a pyrrole ring substituted with a benzyl group and an aldehyde group, which contribute to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound and its derivatives:

| Study | Microorganism | Activity | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Significant antibacterial activity | 3.12 - 12.5 | |

| Candida albicans | Moderate antifungal activity | 7.80 - 62.50 |

The compound's derivatives have shown variable efficacy against different bacterial strains, indicating a potential for development into antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that the compound may inhibit the growth of cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung cancer) | 3.79 | |

| MCF7 (breast cancer) | 12.50 | |

| Hep-2 (laryngeal cancer) | 17.82 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The aldehyde functional group may facilitate binding to active sites, modulating the activity of these targets and leading to observed biological effects.

Synthesis and Evaluation

A study synthesized various derivatives of this compound and assessed their biological activities. The results indicated that modifications to the structure could enhance antimicrobial and anticancer properties, making it a promising candidate for drug development .

Comparative Studies

Comparative analysis with similar compounds revealed that while other pyrrole derivatives exhibited some biological activities, the unique combination of the benzyl and aldehyde groups in this compound provided distinct advantages in terms of reactivity and potential therapeutic applications .

Propriétés

IUPAC Name |

1-benzyl-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-8-14(10-16)12(2)15(11)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUVRRDEWCSBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359595 | |

| Record name | 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56018-32-7 | |

| Record name | 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.